Pteridine, 2-(methylthio)-
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Overview
Description
Pteridine, 2-(methylthio)- is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and ethanol. Pteridines are a class of heterocyclic compounds that are widely distributed in nature and have various biological functions. Pteridine, 2-(methylthio)- is a derivative of pteridine that has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of pteridine, 2-(methylthio)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Pteridine, 2-(methylthio)- has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical And Physiological Effects
Pteridine, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent oxidative damage to cells and tissues. Pteridine, 2-(methylthio)- has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, pteridine, 2-(methylthio)- has been shown to have antitumor properties, which can help to prevent the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
Pteridine, 2-(methylthio)- has several advantages for lab experiments. It is easy to synthesize and is readily available in high purity. Pteridine, 2-(methylthio)- is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of pteridine, 2-(methylthio)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of pteridine, 2-(methylthio)-. One area of research is the development of new synthetic methods for pteridine, 2-(methylthio)- and its derivatives. Another area of research is the investigation of the mechanism of action of pteridine, 2-(methylthio)- and its potential therapeutic applications. Additionally, the development of new drug delivery systems for pteridine, 2-(methylthio)- could improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of pteridine, 2-(methylthio)- could provide valuable information for its clinical development.
Synthesis Methods
The synthesis of pteridine, 2-(methylthio)- involves the reaction of 2-amino-4-methylthiopyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The chemical structure of pteridine, 2-(methylthio)- has been confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Scientific Research Applications
Pteridine, 2-(methylthio)- has been studied extensively for its scientific research applications. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Pteridine, 2-(methylthio)- has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
2-methylsulfanylpteridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTLWEUAGAFRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CN=C2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356456 |
Source
|
Record name | Pteridine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridine, 2-(methylthio)- | |
CAS RN |
16878-77-6 |
Source
|
Record name | Pteridine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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